NVP-TAE 684 is a potent, selective, second-generation ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). It demonstrates high efficacy in cell-based assays, inhibiting the proliferation of ALK-dependent cancer cell lines with IC50 values typically in the low nanomolar range (2-10 nM). A key procurement differentiator is its demonstrated activity against specific ALK mutations, such as the L1196M "gatekeeper" mutation, which confers resistance to the first-generation inhibitor, Crizotinib. This makes NVP-TAE 684 a critical tool for research into mechanisms of acquired drug resistance and for developing therapeutic strategies to overcome them.
Simple substitution of NVP-TAE 684 with the first-generation ALK inhibitor Crizotinib is scientifically invalid for studies involving acquired resistance. Crizotinib-resistant cell lines, particularly those harboring the ALK L1196M gatekeeper mutation, are rendered insensitive to Crizotinib but remain highly sensitive to NVP-TAE 684. Using Crizotinib in such models would fail to inhibit the target and produce misleading results. Therefore, the choice between these inhibitors is determined by the specific ALK mutational status of the experimental system. NVP-TAE 684 is procured specifically for its ability to potently inhibit ALK variants that other inhibitors cannot, ensuring mechanistically valid and reproducible experimental outcomes in resistance research.
NVP-TAE 684 effectively overcomes resistance conferred by the L1196M mutation. In Ba/F3 cells engineered to express the EML4-ALK L1196M mutant, NVP-TAE 684 demonstrated potent inhibition with an IC50 of 2.7 nM. In contrast, the first-generation inhibitor Crizotinib is largely ineffective against this common resistance mutation.
| Evidence Dimension | Cell Viability (IC50) |
| Target Compound Data | 2.7 nM (NVP-TAE 684) |
| Comparator Or Baseline | Crizotinib (ineffectual) |
| Quantified Difference | NVP-TAE 684 retains low nanomolar potency while Crizotinib activity is lost. |
| Conditions | Ba/F3 cells expressing the EML4-ALK L1196M mutant. |
This makes NVP-TAE 684 an essential tool for accurately studying and targeting the most common mechanisms of clinical resistance to first-generation ALK inhibitors.
While NVP-TAE 684 shows biochemical potency against the highly homologous Insulin Receptor (InsR), it demonstrates high selectivity in cellular contexts. In cell-based assays, NVP-TAE 684 is approximately 100-fold more potent against ALK (IC50 ~3 nM) than against InsR (IC50 ~300 nM). This cellular selectivity is critical for minimizing confounding off-target effects on insulin and IGF-1R signaling pathways, which are central to cell metabolism and growth.
| Evidence Dimension | Cellular Potency (IC50) |
| Target Compound Data | ~3 nM (against NPM-ALK) |
| Comparator Or Baseline | ~300 nM (against Insulin Receptor) |
| Quantified Difference | ~100-fold higher potency for ALK over InsR in cells |
| Conditions | Cell-based proliferation and phosphorylation assays (Ba/F3 NPM-ALK vs. H-4-II-E rat hepatoma cells). |
Procuring NVP-TAE 684 ensures that experimental results are attributable to ALK inhibition, not unintended disruption of metabolic signaling, improving data quality and reproducibility.
NVP-TAE 684 offers well-characterized solubility in common laboratory solvents, facilitating straightforward stock solution preparation and experimental dosing. It is readily soluble in DMSO at concentrations of 10 mg/mL and in DMF at 20 mg/mL. This allows for the creation of high-concentration stock solutions, simplifying dilution schemes for in vitro and in vivo studies and minimizing the volume of solvent added to experimental systems.
| Evidence Dimension | Solubility |
| Target Compound Data | 10 mg/mL in DMSO; 20 mg/mL in DMF |
| Comparator Or Baseline | Not applicable (baseline material property) |
| Quantified Difference | Not applicable |
| Conditions | Standard laboratory conditions. |
Predictable solubility is a key procurement consideration that ensures reliable and reproducible compound handling, preventing experimental failures due to precipitation or inaccurate dosing.
NVP-TAE 684 is the right choice for studies using cell lines or xenograft models known to harbor or selected for the L1196M mutation. Its ability to potently inhibit this resistant kinase allows for the valid investigation of downstream signaling, apoptosis, and tumor growth in models where Crizotinib would be ineffective.
When the experimental goal is to dissect ALK-specific signaling pathways with minimal confounding variables, NVP-TAE 684 is a preferred tool. Its high cellular selectivity against the homologous insulin receptor ensures that observed effects on pathways like PI3K/AKT are not artifacts of off-target metabolic disruption, leading to clearer, more interpretable data.
As a well-characterized second-generation inhibitor, NVP-TAE 684 can be used as a benchmark compound to generate novel resistant cell lines. This allows researchers to identify and study new mutations (e.g., I1171N) or bypass tracks that confer resistance to this class of inhibitors, informing the development of third-generation therapeutics.